Milnacipran hydrochloride

描述

准备方法

合成路线和反应条件: 米那普仑盐酸盐的制备涉及多步合成过程。 一种方法包括使用还原剂在惰性溶剂中还原特定化合物,然后进行盐化 . 该过程涉及五个反应步骤来生成中间体化合物,然后将其还原并盐化以获得米那普仑盐酸盐 . 反应条件温和,步骤操作简单,适合工业生产 .

工业生产方法: 米那普仑盐酸盐的工业生产遵循相同的合成路线,但规模更大。 该工艺确保最终产品的高收率和纯度,使其在规模化生产中具有经济效益 .

化学反应分析

反应类型: 米那普仑盐酸盐会发生多种化学反应,包括氧化、还原和取代反应 .

常见试剂和条件:

氧化: 通常涉及氧化剂,如高锰酸钾或过氧化氢。

还原: 通常使用还原剂,如氢化铝锂或硼氢化钠。

取代: 通常涉及亲核试剂或亲电试剂,在受控条件下进行。

主要产物: 从这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,还原反应通常生成相应的胺衍生物 .

科学研究应用

Fibromyalgia Management

Milnacipran is primarily indicated for fibromyalgia treatment. Clinical trials have demonstrated its efficacy in reducing pain and improving physical function among patients.

- Efficacy Studies : A systematic review analyzed five clinical trials involving 4,138 patients, revealing that approximately 41% of patients experienced at least a 30% reduction in pain with milnacipran 100 mg daily compared to 30% in the placebo group .

- Long-term Outcomes : In an extension study, patients who continued milnacipran treatment for up to one year showed a response rate ranging from 27.5% to 35.9% in terms of pain relief, fatigue reduction, and improved sleep quality .

Major Depressive Disorder (MDD)

Although milnacipran is not the first-line treatment for MDD, it is utilized for patients who may benefit from its dual-action mechanism on serotonin and norepinephrine. The drug's ability to enhance norepinephrine levels is particularly relevant for addressing symptoms like low energy and motivation associated with depression .

Case Study 1: Acute Prostatism

A case report highlighted acute prostatism occurring after initiation of milnacipran therapy in a patient treated for depression. Symptoms included disrupted urinary flow and incomplete bladder emptying, which resolved within 24 hours after discontinuation of the medication. This case underscores the importance of monitoring side effects associated with milnacipran use .

Case Study 2: Long-term Efficacy

In an observational study involving patients with fibromyalgia who had previously participated in clinical trials, long-term use of milnacipran was associated with sustained improvements in pain and functional outcomes over several months, emphasizing its potential as a chronic management option for fibromyalgia .

Adverse Effects

While milnacipran is effective, it is also associated with several adverse effects that clinicians must consider:

- Common Side Effects : Nausea, vomiting, constipation, dizziness, hot flushes, hypertension, palpitations, and tachycardia were reported more frequently among patients taking milnacipran compared to placebo groups .

- Monitoring Recommendations : Regular monitoring of blood pressure and pulse is advised due to the risk of hypertension and cardiovascular effects during treatment .

作用机制

相似化合物的比较

类似化合物:

度洛西汀: 另一种用于治疗抑郁症和焦虑症的SNRI。

文拉法辛: 用于治疗重度抑郁症、焦虑症和惊恐障碍的SNRI。

去文拉法辛: 文拉法辛的代谢产物,用于治疗重度抑郁症。

独特性: 米那普仑盐酸盐的独特性在于其对5-羟色胺和去甲肾上腺素再摄取的平衡抑制,这在其他SNRI中并不明显 . 这种平衡使其特别有效地治疗纤维肌痛,这是一种以慢性疼痛和疲劳为特征的疾病 .

生物活性

Milnacipran hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used in the management of fibromyalgia and major depressive disorder (MDD). This compound exhibits significant biological activity by modulating neurotransmitter levels in the brain, which is crucial for its therapeutic effects.

Milnacipran functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at presynaptic sites. The compound has been shown to have an IC50 of 203 nM for serotonin and 100 nM for norepinephrine, indicating a stronger affinity for norepinephrine transporters compared to serotonin transporters . This dual action increases the extracellular concentrations of these neurotransmitters, which is believed to alleviate symptoms associated with depression and fibromyalgia.

Pharmacokinetics

- Absorption : Milnacipran is well absorbed after oral administration, with a bioavailability that allows for effective plasma concentrations at therapeutic doses.

- Protein Binding : It has a low plasma protein binding rate of approximately 13%, which reduces the likelihood of drug-drug interactions through protein displacement .

- Metabolism : The drug undergoes minimal hepatic metabolism, primarily through desethylation and hydroxylation, leading to the formation of metabolites that are less active than the parent compound .

Clinical Efficacy

Milnacipran has been extensively studied in clinical trials for its effectiveness in treating fibromyalgia. A systematic review encompassing five major studies involving 4,138 patients revealed that:

- Pain Relief : Approximately 41% of patients experienced at least a 30% reduction in pain with a daily dose of 100 mg, compared to 30% in the placebo group. Higher doses (200 mg) did not significantly enhance this effect .

- Composite Endpoint : A composite endpoint combining pain relief and patient-reported improvement was achieved by 27% of patients on milnacipran 100 mg and 25% on 200 mg, while placebo responses ranged from 16% to 18% .

Adverse Effects

Despite its efficacy, milnacipran is associated with several adverse effects. In clinical trials, adverse events were reported in 86-87% of patients taking milnacipran, compared to 78% in the placebo group. Commonly reported side effects include:

Case Studies

A notable long-term study involved patients who continued treatment beyond initial trials. After one year, response rates for pain relief ranged from 27.5% to 35.9%, highlighting milnacipran's potential for sustained efficacy over extended periods .

Summary of Findings

| Parameter | Milnacipran (100 mg) | Placebo |

|---|---|---|

| Pain relief (≥30%) | 41% | 30% |

| Composite endpoint | 27% | 16-18% |

| Adverse events occurrence | 86-87% | 78% |

属性

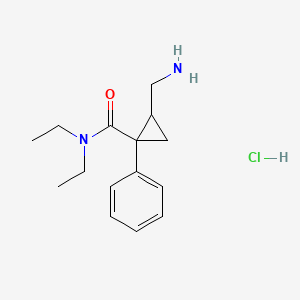

IUPAC Name |

2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCDYJFPRPDERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101152-94-7 | |

| Record name | Milnacipran hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1R*,2S*)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。